molecular formula C10H9F3O4 B13483426 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid

2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B13483426
M. Wt: 250.17 g/mol
InChI Key: SQRYIAOYGNJBSJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by the presence of a hydroxy group, a trifluoromethoxy-substituted phenyl ring, and a propanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and glycine.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 4-(trifluoromethoxy)benzaldehyde and glycine in the presence of a base such as sodium hydroxide to form an intermediate.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and controlled temperature and pressure settings to enhance yield and purity. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid.

    Reduction: Formation of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: The interaction with molecular targets can influence various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 2-Hydroxy-3-[4-(sulfooxy)phenyl]propanoic acid
  • 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furanyl)propanoic acid
  • 3-(4-(Trifluoromethoxy)phenyl)propanoic acid

Comparison:

  • Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the phenyl ring or the propanoic acid moiety.
  • Unique Properties: The presence of the trifluoromethoxy group in 2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid imparts unique electronic and steric effects, influencing its reactivity and interactions with molecular targets.
  • Applications: The distinct properties of this compound make it suitable for specific applications where similar compounds may not be as effective.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O4/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

SQRYIAOYGNJBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)OC(F)(F)F

Origin of Product

United States

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